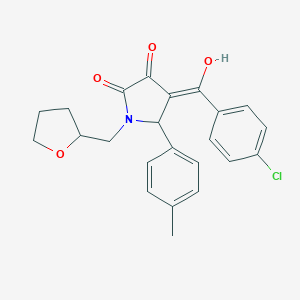
4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide, also known as EEFB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. EEFB is a benzamide derivative that has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties.
作用机制
The mechanism of action of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has also been found to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, a family of proteases that play a key role in programmed cell death. 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix. Additionally, 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has been found to inhibit the production of reactive oxygen species (ROS), which are involved in various physiological processes such as inflammation and cancer.
实验室实验的优点和局限性
One of the advantages of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide is that it exhibits potent anticancer, anti-inflammatory, and antiviral properties. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact signaling pathways that are involved in its biological effects.
未来方向
There are several future directions for research on 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide. One area of interest is the development of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide-based therapeutics for the treatment of cancer, inflammation, and viral infections. Another area of interest is the elucidation of the exact mechanism of action of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide, which could lead to the discovery of novel signaling pathways that are involved in various physiological processes. Additionally, the development of new synthetic methods for 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide could lead to the discovery of more potent analogs with improved biological activity.
合成方法
The synthesis of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide involves the reaction of 4-fluoroaniline with 4-(2-chloroethoxy)benzoic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with ethylene glycol in the presence of a catalytic amount of sulfuric acid to yield 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide. The chemical structure of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide is shown in Figure 1.
科学研究应用
4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has been found to exhibit antiviral properties by inhibiting the replication of hepatitis C virus (HCV).
属性
产品名称 |
4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide |
|---|---|
分子式 |
C17H18FNO3 |
分子量 |
303.33 g/mol |
IUPAC 名称 |
4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C17H18FNO3/c1-2-21-11-12-22-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10H,2,11-12H2,1H3,(H,19,20) |
InChI 键 |
YILAJMQOBPSGNH-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
规范 SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)

![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)

![2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)
